molecular formula C28H23N3O2S2 B15013371 Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-

Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-

Cat. No.: B15013371
M. Wt: 497.6 g/mol
InChI Key: VORPQJDEOFKQEA-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is synthesized through a condensation reaction involving anthracene-9-carbaldehyde and a benzothiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves a multi-step process:

    Condensation Reaction: The initial step involves the condensation of anthracene-9-carbaldehyde with a benzothiazole derivative in the presence of a suitable catalyst, such as glacial acetic acid. This reaction forms the Schiff base intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Morpholine Addition: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base moiety, converting the carbon-nitrogen double bond to a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and benzothiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.

    Medicine: Explored for its antimicrobial and anticancer properties, leveraging the Schiff base structure known for biological activity.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is primarily based on its ability to interact with various molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions.

    Pathways Involved: The Schiff base moiety can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the combination of the anthracene, benzothiazole, and morpholine moieties, which confer distinct photophysical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C28H23N3O2S2/c32-27(31-11-13-33-14-12-31)18-34-28-30-25-10-9-21(16-26(25)35-28)29-17-24-22-7-3-1-5-19(22)15-20-6-2-4-8-23(20)24/h1-10,15-17H,11-14,18H2

InChI Key

VORPQJDEOFKQEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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